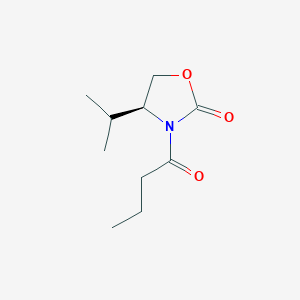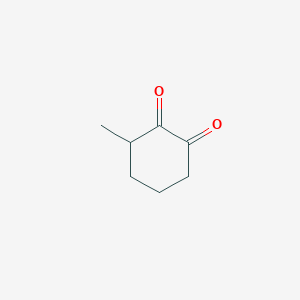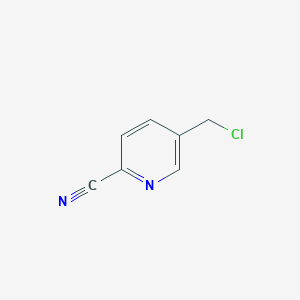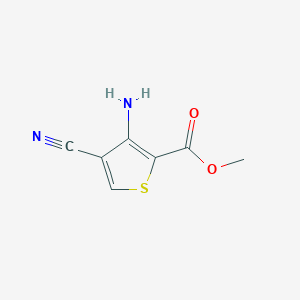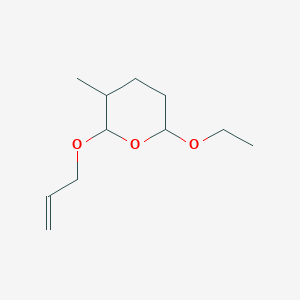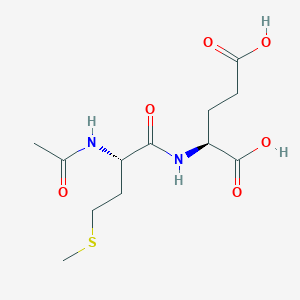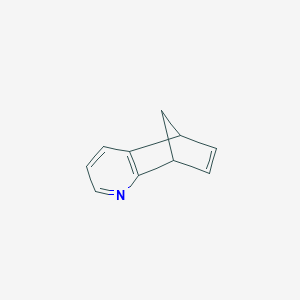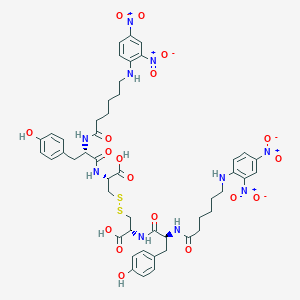
N,N'-Bis((epsilon-((2,4-dinitrophenyl)amino)caproyl)tyrosyl)cystine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-Bis((epsilon-((2,4-dinitrophenyl)amino)caproyl)tyrosyl)cystine (DNP-Cys-Tyr-DNP) is a synthetic peptide that has been widely used in scientific research applications. It is a derivative of the naturally occurring peptide, angiotensin II, which plays a crucial role in regulating blood pressure and fluid balance in the body. DNP-Cys-Tyr-DNP has been synthesized using various methods and has been found to have several biochemical and physiological effects.
Mécanisme D'action
DNP-Cys-Tyr-DNP acts as an angiotensin II receptor agonist, which means that it binds to and activates angiotensin II receptors in the body. This activation leads to several downstream signaling pathways, including the activation of phospholipase C and the release of inositol triphosphate and diacylglycerol. These pathways lead to the activation of protein kinase C and the subsequent phosphorylation of various proteins, which ultimately leads to the physiological effects of angiotensin II.
Biochemical and Physiological Effects:
DNP-Cys-Tyr-DNP has been found to have several biochemical and physiological effects, including vasoconstriction, stimulation of aldosterone secretion, and increased sodium retention. It has also been shown to increase blood pressure and enhance the growth of vascular smooth muscle cells. These effects are similar to those of angiotensin II, which suggests that DNP-Cys-Tyr-DNP can be used as a tool to study the physiological effects of angiotensin II.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DNP-Cys-Tyr-DNP in lab experiments is its stability and solubility. It can be easily synthesized and purified, and it remains stable in solution for extended periods of time. However, one of the main limitations of using DNP-Cys-Tyr-DNP is its high cost, which can limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the use of DNP-Cys-Tyr-DNP in scientific research. One potential direction is the development of new analogs of DNP-Cys-Tyr-DNP that have improved pharmacological properties, such as increased potency or selectivity for specific angiotensin II receptors. Another potential direction is the use of DNP-Cys-Tyr-DNP in the development of new drugs for the treatment of hypertension and other cardiovascular diseases. Overall, DNP-Cys-Tyr-DNP has proven to be a valuable tool in scientific research and has the potential to advance our understanding of the physiological effects of angiotensin II.
Méthodes De Synthèse
The synthesis of DNP-Cys-Tyr-DNP involves several steps, including the protection and deprotection of amino acid side chains, coupling of amino acids, and purification of the final product. One of the most commonly used methods for the synthesis of DNP-Cys-Tyr-DNP is the solid-phase peptide synthesis (SPPS) method. This method involves the stepwise addition of protected amino acids to a resin-bound peptide chain, followed by deprotection and cleavage of the peptide from the resin.
Applications De Recherche Scientifique
DNP-Cys-Tyr-DNP has been extensively used in scientific research applications, particularly in the field of hypertension and cardiovascular diseases. It has been used as a tool to study the mechanism of action of angiotensin II and its receptors, as well as to investigate the role of angiotensin II in various physiological processes, such as blood pressure regulation, renal function, and fluid balance.
Propriétés
Numéro CAS |
104077-25-0 |
|---|---|
Formule moléculaire |
C48H56N10O18S2 |
Poids moléculaire |
1125.1 g/mol |
Nom IUPAC |
(2R)-3-[[(2R)-2-carboxy-2-[[(2S)-2-[6-(2,4-dinitroanilino)hexanoylamino]-3-(4-hydroxyphenyl)propanoyl]amino]ethyl]disulfanyl]-2-[[(2S)-2-[6-(2,4-dinitroanilino)hexanoylamino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C48H56N10O18S2/c59-33-15-9-29(10-16-33)23-37(51-43(61)7-3-1-5-21-49-35-19-13-31(55(69)70)25-41(35)57(73)74)45(63)53-39(47(65)66)27-77-78-28-40(48(67)68)54-46(64)38(24-30-11-17-34(60)18-12-30)52-44(62)8-4-2-6-22-50-36-20-14-32(56(71)72)26-42(36)58(75)76/h9-20,25-26,37-40,49-50,59-60H,1-8,21-24,27-28H2,(H,51,61)(H,52,62)(H,53,63)(H,54,64)(H,65,66)(H,67,68)/t37-,38-,39-,40-/m0/s1 |
Clé InChI |
IOXNNJUNZSFOGF-YKKXUYLKSA-N |
SMILES isomérique |
C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)CCCCCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)CCCCCNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])O |
SMILES |
C1=CC(=CC=C1CC(C(=O)NC(CSSCC(C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CCCCCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)CCCCCNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])O |
SMILES canonique |
C1=CC(=CC=C1CC(C(=O)NC(CSSCC(C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CCCCCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)CCCCCNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])O |
Autres numéros CAS |
104077-25-0 |
Synonymes |
(DCT)2-Cys N,N'-bis((epsilon-((2,4-dinitrophenyl)amino)caproyl)tyrosyl)cystine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(1-Hydroxyethyl)phenyl]propan-1-ol](/img/structure/B25801.png)



